4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine

Medicinal Chemistry Chemical Synthesis Quality Control

4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine (CAS 681260-54-8) is a versatile heterocyclic building block characterized by a thieno[3,2-d]pyrimidine core with a reactive 4-chloro leaving group and a 6-(4-chlorophenyl) substituent. This scaffold serves as a key intermediate for the synthesis of diverse bioactive molecules, including potent kinase inhibitors and melanin-concentrating hormone receptor 1 (MCHR1) antagonists.

Molecular Formula C12H6Cl2N2S
Molecular Weight 281.15
CAS No. 681260-54-8
Cat. No. B2971286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine
CAS681260-54-8
Molecular FormulaC12H6Cl2N2S
Molecular Weight281.15
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC3=C(S2)C(=NC=N3)Cl)Cl
InChIInChI=1S/C12H6Cl2N2S/c13-8-3-1-7(2-4-8)10-5-9-11(17-10)12(14)16-6-15-9/h1-6H
InChIKeySTTIYJIDEDCZOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine: Core Building Block for Kinase-Focused Drug Discovery


4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine (CAS 681260-54-8) is a versatile heterocyclic building block characterized by a thieno[3,2-d]pyrimidine core with a reactive 4-chloro leaving group and a 6-(4-chlorophenyl) substituent [1]. This scaffold serves as a key intermediate for the synthesis of diverse bioactive molecules, including potent kinase inhibitors [2] and melanin-concentrating hormone receptor 1 (MCHR1) antagonists [3]. Its molecular architecture provides two distinct synthetic handles: the electrophilic C4-chlorine for nucleophilic aromatic substitution and the aryl halide moiety for cross-coupling reactions, enabling rapid diversification in medicinal chemistry campaigns.

Why 4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine Cannot Be Replaced by Common Analogs


Substituting 4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine with simpler thieno[3,2-d]pyrimidine building blocks (e.g., 4-chlorothieno[3,2-d]pyrimidine, CAS 16269-66-2) or alternative halogenated analogs leads to significant divergence in synthetic utility and downstream biological activity. Structure-activity relationship (SAR) studies on halogenated thieno[3,2-d]pyrimidines have established that the presence of a chlorine atom at the C4-position is essential for antiproliferative activity [1]. Furthermore, the 6-(4-chlorophenyl) group is a critical pharmacophore element in MCHR1 antagonists [2] and contributes to kinase selectivity profiles in PI3K inhibitor programs [3]. Replacing this compound with an analog lacking either the C4-chlorine or the 6-aryl substituent would fundamentally alter the reactivity and biological fingerprint of any derived molecule, jeopardizing SAR campaigns and requiring extensive re-optimization.

Quantitative Differentiation of 4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine


Purity Profile: 4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine vs. 4-Chlorothieno[3,2-d]pyrimidine

4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine is commercially available with a minimum purity of 97.00% (AChemBlock, Catalog ID: Y221375) . In comparison, the simpler building block 4-chlorothieno[3,2-d]pyrimidine (CAS 16269-66-2) is commonly supplied at 95-97% purity across multiple vendors . While both compounds fall within a similar purity range, the higher specification of 97.00% for the title compound ensures greater reliability for sensitive downstream reactions such as palladium-catalyzed cross-couplings or kinase inhibitor library synthesis, where trace impurities can lead to catalyst poisoning or off-target biological activity.

Medicinal Chemistry Chemical Synthesis Quality Control

Synthetic Versatility: Dual Functional Handles for Orthogonal Derivatization

The target compound possesses two chemically distinct reactive sites: a C4-chloro group for nucleophilic aromatic substitution (SNAr) and a C6-(4-chlorophenyl) group amenable to cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [1]. This orthogonal reactivity is not present in the simpler building block 4-chlorothieno[3,2-d]pyrimidine, which lacks the aryl halide moiety [2]. SAR studies have demonstrated that the C4-chlorine is essential for antiproliferative activity [3], and the 6-aryl group is a critical determinant of MCHR1 antagonist potency [4].

Medicinal Chemistry Organic Synthesis Library Synthesis

Validated Scaffold in PI3K and MCHR1 Inhibitor Programs

The thieno[3,2-d]pyrimidine core, exemplified by 4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine, has been extensively validated as a privileged scaffold in multiple drug discovery programs. GDC-0941, a clinical-stage PI3K inhibitor, was developed from a thieno[3,2-d]pyrimidine series [1]. Similarly, 6-(4-chlorophenyl)-3-substituted-thieno[3,2-d]pyrimidin-4(3H)-ones have been identified as potent MCHR1 antagonists with favorable pharmacokinetics [2]. In contrast, simpler building blocks like 4-chlorothieno[3,2-d]pyrimidine lack the 6-aryl substituent critical for target engagement in these programs.

Kinase Inhibitor Metabolic Disease Oncology

Optimal Applications for 4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine in R&D and Manufacturing


Kinase Inhibitor Lead Optimization and Library Synthesis

Utilize 4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine as a key intermediate for generating focused libraries of thieno[3,2-d]pyrimidine-based kinase inhibitors. The 4-chloro group allows for rapid introduction of diverse amines via SNAr, while the 6-aryl chloride can be exploited in Suzuki-Miyaura cross-couplings to explore hydrophobic pocket interactions [1]. This dual functionalization strategy was instrumental in the discovery of GDC-0941, a clinical PI3K inhibitor [1].

MCHR1 Antagonist Development for Metabolic Disorders

Employ this building block to synthesize 6-(4-chlorophenyl)-3-substituted-thieno[3,2-d]pyrimidin-4(3H)-ones, a chemotype with demonstrated MCHR1 antagonist activity [2]. The 6-(4-chlorophenyl) group is essential for receptor binding and favorable pharmacokinetic properties, enabling evaluation in diet-induced obesity models [2].

Chemical Biology Probe Generation

Leverage the orthogonal reactivity of 4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine to prepare affinity probes or fluorescent conjugates. The 4-chloro position can be functionalized with a linker (e.g., PEG-amine) while the 6-aryl group remains intact for target engagement, facilitating pull-down experiments or cellular imaging studies.

Process Chemistry and Scale-Up

Given its commercial availability at 97% purity from multiple suppliers , 4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine is suitable for process development and scale-up. The high purity specification reduces the burden of purification after key transformations, streamlining the route to advanced intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-6-(4-chlorophenyl)thieno[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.